molecular formula C35H36BF4P2Rh- B1337330 (Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate CAS No. 82499-43-2

(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate

Cat. No.: B1337330
CAS No.: 82499-43-2
M. Wt: 708.3 g/mol
InChI Key: DSKHASOFJSSKTD-UHFFFAOYSA-N
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Description

(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate is a rhodium-based organometallic compound. It is widely used as a catalyst in various chemical reactions due to its unique structural and electronic properties. The compound has the molecular formula C35H36BF4P2Rh and a molecular weight of 708.32 g/mol .

Mechanism of Action

Target of Action

It is known to act as a catalyst in various chemical reactions .

Mode of Action

The compound (Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate interacts with its targets by facilitating chemical reactions. It is used as a catalyst for hydrogenation, hydrosilylation, hydroboration, and aldol condensation reactions .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a catalyst. It facilitates chemical reactions without being consumed, enabling the transformation of reactants into products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate typically involves the reaction of rhodium precursors with ligands such as bicyclo[2.2.1]hepta-2,5-diene and 1,4-bis(diphenylphosphino)butane. The reaction is usually carried out under an inert atmosphere to prevent oxidation and contamination. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(III) complexes, while reduction may produce rhodium(0) species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate offers unique advantages in terms of stability and reactivity. Its specific ligand environment provides enhanced catalytic activity and selectivity in various chemical reactions .

Properties

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;4-diphenylphosphanylbutyl(diphenyl)phosphane;rhodium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28P2.C7H8.BF4.Rh/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h1-12,15-22H,13-14,23-24H2;1-4,6-7H,5H2;;/q;;-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKHASOFJSSKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1C2C=CC1C=C2.C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36BF4P2Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451121
Record name 82499-43-2 (name error)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

708.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82499-43-2
Record name 82499-43-2 (name error)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo[2.2.1]hepta-2,5-diene (1,4-bis[diphenylphosphino]butane) rhodium(I) tetrafluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: What are the key applications of (Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate as a catalyst?

A1: this compound, often represented in shorthand notation as [Rh(nbd)(dppb)]BF4, serves as a versatile catalyst in various organic reactions. Key applications include:

  • Catalytic Hydrogenation: [Rh(nbd)(dppb)]BF4 effectively catalyzes the addition of hydrogen across double or triple bonds in organic molecules. []
  • Hydrosilylation: This catalyst facilitates the addition of silicon-hydrogen bonds across unsaturated bonds, proving crucial in silicon-carbon bond formation. []
  • Hydroboration: [Rh(nbd)(dppb)]BF4 enables the addition of boron-hydrogen bonds across unsaturated bonds, offering a valuable route to organoborane compounds. []
  • Aldol Condensation: The catalyst facilitates the formation of carbon-carbon bonds, specifically in reactions involving aldehydes or ketones, leading to β-hydroxy carbonyl compounds. []

Q2: What are the important structural characteristics of this compound ?

A2: The structural features of [Rh(nbd)(dppb)]BF4 are crucial for its catalytic activity:

  • Molecular Formula and Weight: The compound is represented by the molecular formula C35H36BF4P2Rh and has a molecular weight of 708.4 g/mol. []
  • Spectroscopic Data: 31P NMR analysis is crucial for characterizing the compound. It reveals the presence of the characteristic 103Rh coupled doublet (JRhP = 155 Hz) confirming its purity. It can also indicate the presence of impurities like free phosphine ligand and phosphine oxides. []
  • Structure: [Rh(nbd)(dppb)]BF4 features a central Rhodium (Rh) atom in a +1 oxidation state. It is coordinated to a bidentate 1,4-bis(diphenylphosphino)butane (dppb) ligand and a bidentate bicyclo[2.2.1]hepta-2,5-diene (nbd) ligand. The tetrafluoroborate (BF4-) acts as the counterion. []

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